Technical Guide: Synthesis and Characterization of 3-Phenyl-3-pyrrolidinol Hydrochloride
Technical Guide: Synthesis and Characterization of 3-Phenyl-3-pyrrolidinol Hydrochloride
Executive Summary & Core Directive
This technical guide details the synthesis, purification, and characterization of 3-Phenyl-3-pyrrolidinol hydrochloride (CAS: 1488-02-4). This scaffold is a critical intermediate in medicinal chemistry, serving as a precursor for muscarinic antagonists, analgesics (e.g., prodilidine), and various CNS-active agents.
The protocol focuses on the Grignard addition to an N-protected 3-pyrrolidinone, followed by deprotection and salt formation. This route is selected for its scalability, regioselectivity, and the availability of starting materials.
Retrosynthetic Analysis
To design a robust synthesis, we deconstruct the target molecule into simpler precursors. The presence of the quaternary carbon at position 3 (bearing both a phenyl and hydroxyl group) strongly suggests a nucleophilic addition of a phenyl organometallic reagent to a ketone.
Figure 1: Retrosynthetic disconnection of 3-Phenyl-3-pyrrolidinol hydrochloride showing the strategic bond formation at the C3 position.
Experimental Protocol
Reagents and Materials[1][2][3][4][5][6]
-
Starting Material: 1-Benzyl-3-pyrrolidinone (CAS: 775-16-6) or N-Boc-3-pyrrolidinone (CAS: 101385-93-7). Note: The benzyl protection is preferred for stability during the highly basic Grignard reaction.
-
Reagent: Phenylmagnesium bromide (3.0 M in diethyl ether).
-
Solvents: Anhydrous Tetrahydrofuran (THF), Diethyl Ether, Methanol.
-
Catalyst (for deprotection): Palladium on Carbon (10% Pd/C).
-
Acid: Hydrochloric acid (4M in dioxane or concentrated aqueous).
Step-by-Step Synthesis Workflow
Step 1: Grignard Addition (Formation of the Quaternary Center)
This step constructs the carbon-carbon bond. Strict anhydrous conditions are required.
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (
). -
Solvent Prep: Charge the flask with 1-Benzyl-3-pyrrolidinone (10.0 g, 57 mmol) dissolved in 100 mL anhydrous THF. Cool to 0°C in an ice bath.
-
Addition: Transfer Phenylmagnesium bromide (22.0 mL, 66 mmol, 1.15 eq) to the addition funnel. Add dropwise over 30 minutes, maintaining internal temperature <10°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).
-
Quench: Cool back to 0°C. Carefully quench with saturated aqueous Ammonium Chloride (
) solution (50 mL). Caution: Exothermic. -
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL). Combine organic layers, wash with brine, dry over , and concentrate in vacuo. -
Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield 1-Benzyl-3-phenyl-3-pyrrolidinol .
Step 2: Deprotection (Debenzylation)
-
Dissolution: Dissolve the intermediate (10.0 g) in Methanol (150 mL).
-
Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading).
-
Hydrogenation: Place the vessel under a Hydrogen atmosphere (
balloon or Parr shaker at 30 psi) and stir vigorously at RT for 12-24 hours. -
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Rinse with Methanol.[1]
-
Concentration: Evaporate the solvent to yield the free base 3-Phenyl-3-pyrrolidinol .
Step 3: Salt Formation (Hydrochloride)
-
Dissolution: Dissolve the free base in a minimal amount of anhydrous Ethanol or Isopropanol.
-
Acidification: Add HCl in Dioxane (4M) dropwise at 0°C until pH ~2.
-
Crystallization: Add Diethyl Ether to induce precipitation. Stir for 1 hour at 0°C.
-
Isolation: Filter the white solid, wash with cold Ether, and dry under high vacuum.
Figure 2: Process flow diagram for the synthesis of 3-Phenyl-3-pyrrolidinol HCl.
Characterization Data
Physicochemical Properties
| Property | Data |
| Chemical Name | 3-Phenyl-3-pyrrolidinol hydrochloride |
| CAS Number | 1488-02-4 |
| Molecular Formula | |
| Molecular Weight | 199.68 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO |
| Melting Point | 140–142 °C (Lit.) |
Spectral Analysis (Expected)
The following data confirms the structure of the hydrochloride salt.
NMR (400 MHz, DMSO--
9.60 (br s, 2H):
protons (ammonium salt). - 7.50 – 7.25 (m, 5H): Aromatic protons (Phenyl group).
-
5.80 (s, 1H):
proton (often broad or exchanged). -
3.60 – 3.20 (m, 4H):
protons adjacent to Nitrogen ( and positions). -
2.40 – 2.10 (m, 2H):
protons at the position.
-
Aromatic Region: ~145 ppm (ipso), 128-125 ppm (ortho, meta, para).
-
Quaternary Carbon: ~78 ppm (
-OH). -
Aliphatic Carbons: ~55 ppm (
), ~45 ppm ( ), ~38 ppm ( ).
Safety & Handling (MSDS Highlights)
-
Phenylmagnesium Bromide: Extremely flammable and moisture-sensitive. Reacts violently with water. Handle only under inert atmosphere.
-
Palladium on Carbon: Pyrophoric when dry. Keep wet with water or solvent during handling.
-
3-Phenyl-3-pyrrolidinol HCl: Irritant. Causes skin and eye irritation (H315, H319).[2] May cause respiratory irritation (H335).[2]
References
-
Synthesis of 3-Pyrrolidinones and Reactions: ElectronicsAndBooks. Synthesis and Reactions of 3-Pyrrolidinones. Retrieved from
-
CAS Registry Data: ChemBK. 3-Phenyl-3-pyrrolidinol HCl (CAS 1488-02-4).[3] Retrieved from
-
Chemical Structure & Identifiers: CymitQuimica. Clorhidrato de 3-fenilpirrolidin-3-ol. Retrieved from
-
Grignard Reaction Mechanism: Benchchem. Prodilidine: A Technical Overview. Retrieved from
